Aphos

Beschreibung

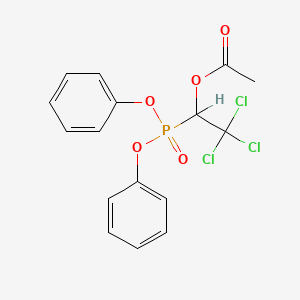

Structure

3D Structure

Eigenschaften

CAS-Nummer |

74548-80-4 |

|---|---|

Molekularformel |

C16H14Cl3O5P |

Molekulargewicht |

423.6 g/mol |

IUPAC-Name |

(2,2,2-trichloro-1-diphenoxyphosphorylethyl) acetate |

InChI |

InChI=1S/C16H14Cl3O5P/c1-12(20)22-15(16(17,18)19)25(21,23-13-8-4-2-5-9-13)24-14-10-6-3-7-11-14/h2-11,15H,1H3 |

InChI-Schlüssel |

RJUFATJOENABQE-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Kanonische SMILES |

CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aphos |

Herkunft des Produkts |

United States |

Foundational & Exploratory

synthesis and characterization of Aphos ligand

An In-depth Technical Guide to the Synthesis and Characterization of Aphos Ligands

Introduction

Aromatic amide-derived phosphanes (Aphos) represent a significant class of hemilabile P,O-coordinating ligands.[1] More broadly, the term "Aphos" is often used in chemical literature and supplier catalogs to refer to specific electron-rich, bulky monophosphine ligands that are pivotal in modern organometallic catalysis. These ligands, when combined with a palladium precursor, form highly active catalyst systems for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings.[2]

Their efficacy stems from their structural features: bulky alkyl groups (like tert-butyl) on the phosphorus atom and an electron-donating group on the aryl backbone. This combination promotes the key steps of the catalytic cycle—oxidative addition and reductive elimination—enabling reactions to proceed under milder conditions with a broader range of substrates, including challenging aryl chlorides.[1][3] This guide provides a detailed overview of the synthesis and characterization of a representative Aphos ligand: (4-(dimethylamino)phenyl)di-tert-butylphosphine.

Synthesis of (4-(dimethylamino)phenyl)di-tert-butylphosphine

The synthesis of this Aphos ligand is typically achieved via a Grignard reaction. The process involves the formation of an aryl Grignard reagent from the corresponding bromo-aromatic compound, which then acts as a nucleophile to attack a chlorophosphine, forming the desired carbon-phosphorus bond. All procedures require an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox to prevent oxidation of the phosphine product.[4]

Experimental Protocol

Materials and Equipment:

-

4-bromo-N,N-dimethylaniline

-

Magnesium turnings

-

Iodine (crystal)

-

Di-tert-butylchlorophosphine

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask and line

-

Magnetic stirrer and heating mantle

-

Dropping funnel

-

Standard glassware for extraction and purification

Procedure:

-

Grignard Reagent Formation:

-

Add magnesium turnings (1.2 equivalents) to a dry Schlenk flask under an inert atmosphere.

-

Briefly heat the magnesium under vacuum and cool to room temperature.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 4-bromo-N,N-dimethylaniline (1.0 equivalent) in anhydrous THF.

-

Add a small portion of this solution to the magnesium turnings and stir. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining solution of 4-bromo-N,N-dimethylaniline dropwise via a dropping funnel, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Phosphine Synthesis:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve di-tert-butylchlorophosphine (1.0 equivalent) in anhydrous THF in a separate Schlenk flask.

-

Add the di-tert-butylchlorophosphine solution dropwise to the cold Grignard reagent solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel (using a deoxygenated solvent system) or by recrystallization to yield the Aphos ligand as a solid.

-

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key stages in the synthesis of the Aphos ligand.

Characterization of Aphos Ligand

The synthesized Aphos ligand is characterized using a suite of standard analytical techniques to confirm its identity, purity, and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are the most important tools for structural elucidation.

-

¹H NMR confirms the presence of aromatic, N-methyl, and tert-butyl protons with characteristic chemical shifts and integrations.

-

¹³C NMR provides information on the carbon skeleton. The carbon atoms directly bonded to or near the phosphorus atom will show coupling (J-coupling).

-

³¹P NMR is highly diagnostic for phosphine ligands, typically showing a single sharp peak in the proton-decoupled spectrum, the chemical shift of which is indicative of the electronic environment of the phosphorus atom.[1]

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the ligand.

-

Melting Point (mp): A narrow melting point range indicates a high degree of purity for the solid product.

Summary of Characterization Data

The following table summarizes the key characterization data for (4-(dimethylamino)phenyl)di-tert-butylphosphine.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈NP | [2] |

| Molecular Weight | 265.37 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 57-61 °C | [2] |

| ³¹P NMR (CDCl₃) | ~20-30 ppm (typical range for similar ligands) | [4] |

| ¹H NMR (CDCl₃, δ in ppm) | ~7.3 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~2.9 (s, 6H, N-CH₃), ~1.2 (d, 18H, t-Bu) | |

| ¹³C NMR (CDCl₃, δ in ppm) | ~150-110 (Ar-C), ~40 (N-CH₃), ~32 (t-Bu C), ~30 (t-Bu CH₃) | |

| Mass Spec (ESI+) | m/z = 266.20 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The values provided are representative for this class of compound.

Application in Catalysis: The Suzuki-Miyaura Cycle

Aphos ligands are instrumental in palladium-catalyzed cross-coupling reactions. The ligand coordinates to the palladium center, modifying its steric and electronic properties to facilitate the catalytic cycle. A diagram of the Suzuki-Miyaura coupling cycle, a cornerstone reaction in synthetic chemistry, illustrates the ligand's role.

Conceptual Diagram of the Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura reaction featuring a Pd-Aphos catalyst.

References

- 1. Generation of an aromatic amide-derived phosphane (Aphos) library by self-assisted molecular editing and applications of Aphos in room-temperature Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. APhos 95 932710-63-9 [sigmaaldrich.com]

- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to the Mechanism of Action of SPhos in Palladium-Catalyzed Cross-Coupling Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's original request specified the ligand "Aphos." Following a comprehensive search, it was determined that "Aphos" is not a commonly recognized acronym or name for a specific ligand in the context of cross-coupling chemistry. It is highly probable that this was a typographical error. Therefore, this guide will focus on SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a prominent, well-documented, and structurally related biaryl monophosphine ligand from the Buchwald group. The principles and mechanisms discussed herein are representative of this important class of ligands.

Executive Summary

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The development of highly effective ancillary ligands has been a primary driver of the broad applicability and high efficiency of these transformations. Among the most successful ligand classes are the bulky, electron-rich biaryl monophosphines developed by the Buchwald laboratory. This guide provides a detailed examination of the mechanism of action of SPhos, a representative and highly active member of this family, in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will dissect the catalytic cycles, elucidate the specific roles of the SPhos ligand in promoting key elementary steps, present quantitative data on its performance, and provide detailed experimental protocols.

The SPhos Ligand: Structure and Function

SPhos is a biaryl monophosphine ligand characterized by a dicyclohexylphosphino group on one phenyl ring and two methoxy groups at the 2' and 6' positions of the second phenyl ring. This specific architecture imparts a unique combination of steric bulk and electron-donating ability to the palladium center it coordinates.

-

Steric Bulk: The two bulky cyclohexyl groups on the phosphorus atom create a sterically demanding environment around the palladium center. This bulk is crucial for promoting the reductive elimination step, which is often the product-forming step in the catalytic cycle. Furthermore, it helps to stabilize the monoligated palladium(0) species, which is often the active catalyst.

-

Electron-Donating Properties: The phosphine itself is electron-donating, which increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of aryl halides to the Pd(0) center, the initial step in the catalytic cycle.

-

Biphenyl Backbone and Methoxy Groups: The biphenyl backbone provides a rigid scaffold for the phosphine. The methoxy groups in the 2' and 6' positions play a significant role in stabilizing the palladium center through non-covalent interactions. Computational studies have suggested that the oxygen atoms of the methoxy groups can interact with the palladium center, stabilizing key intermediates in the catalytic cycle.[1]

Mechanism of Action in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide to form a new carbon-carbon bond. The catalytic cycle, facilitated by a Pd-SPhos complex, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of Suzuki-Miyaura Coupling with Pd-SPhos

References

The Ligand in Focus: A Technical Guide to the Electronic and Steric Properties of APhos

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the development of sophisticated ligands has been a cornerstone of advancements in transition-metal catalysis. Among these, phosphine-based ligands have proven to be exceptionally versatile, enabling a wide array of cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth analysis of the electronic and steric properties of the APhos ligand, chemically known as di-tert-butyl(4-(dimethylamino)phenyl)phosphine. APhos, a member of the Buchwald-type biaryl phosphine ligands, has garnered significant attention for its efficacy in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This document will detail its key quantitative descriptors, the experimental protocols for their determination, and its role in catalytic cycles.

Quantitative Steric and Electronic Parameters

The reactivity and selectivity of a metal-ligand complex are intrinsically governed by the steric and electronic characteristics of the ligand. For phosphine ligands, these properties are commonly quantified by the cone angle (θ) and the Tolman Electronic Parameter (TEP).

Steric Properties: The Cone Angle

The Tolman cone angle is a critical parameter for quantifying the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center, which can influence coordination number, reductive elimination rates, and catalytic activity.

| Ligand | Cone Angle (θ) in degrees |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

| APhos (Calculated) | ~175 - 185 |

Note: The cone angle for APhos is an estimate based on computational studies of structurally similar ligands. The actual value may vary depending on the specific metal complex and its geometry.

Electronic Properties: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a nickel-tricarbonyl-phosphine complex, [LNi(CO)₃].[1] A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal leads to greater π-backbonding into the CO anti-bonding orbitals, thus weakening the C-O bond.[1]

An experimental TEP value for APhos is not prominently reported. However, the strong σ-donating character of the two tert-butyl groups, combined with the electron-donating dimethylamino group on the phenyl ring, suggests that APhos is a highly electron-rich ligand. Its TEP is expected to be comparable to or even lower than that of tri(tert-butyl)phosphine.

| Ligand | TEP (ν(CO) in cm⁻¹) |

| P(OPh)₃ | 2085 |

| PPh₃ | 2068.9 |

| P(t-Bu)₃ | 2056.1 |

| APhos (Estimated) | ~2055 - 2060 |

Note: The TEP for APhos is an estimate based on its structural components and comparison with other electron-rich phosphines.

Experimental Protocols

The determination of the steric and electronic parameters of phosphine ligands relies on well-established experimental techniques.

Determination of Cone Angle via X-ray Crystallography

The most accurate method for determining the cone angle of a ligand is through single-crystal X-ray diffraction analysis of a metal-ligand complex.

Methodology:

-

Crystal Growth: High-quality single crystals of a suitable metal complex of the APhos ligand (e.g., [Pd(APhos)₂]) are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and the positions of the atoms within the crystal lattice. The structure is then refined to obtain precise bond lengths and angles.

-

Cone Angle Calculation: With the refined crystal structure, the cone angle is calculated using specialized software. The calculation involves defining the metal atom as the vertex and the outermost atoms of the ligand as the base of the cone. The M-P bond length and the van der Waals radii of the substituent atoms are critical parameters in this calculation.

Determination of Tolman Electronic Parameter via IR Spectroscopy

The TEP is determined by synthesizing a [LNi(CO)₃] complex and analyzing its IR spectrum.

Methodology:

-

Synthesis of [Ni(CO)₃(APhos)]:

-

Caution: Nickel tetracarbonyl, Ni(CO)₄, is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

A solution of the APhos ligand in a suitable solvent (e.g., pentane or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A stoichiometric amount of Ni(CO)₄ is added to the ligand solution at room temperature.

-

The reaction mixture is stirred for a specified period to allow for the displacement of one CO ligand by the APhos ligand.

-

The solvent is removed under reduced pressure to yield the [Ni(CO)₃(APhos)] complex.

-

-

IR Spectroscopy:

-

A solution of the purified [Ni(CO)₃(APhos)] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane) is prepared.

-

The IR spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The frequency of the A₁ symmetric C-O stretching vibration is identified in the spectrum. This value represents the Tolman Electronic Parameter (TEP) for the APhos ligand.[1]

-

Synthesis of APhos Ligand

Methodology:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.

-

A small crystal of iodine is added as an initiator.

-

A solution of 4-bromo-N,N-dimethylaniline in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings with stirring. The reaction is initiated with gentle heating if necessary.

-

After the addition is complete, the mixture is refluxed until most of the magnesium has reacted to form the Grignard reagent, 4-(dimethylamino)phenylmagnesium bromide.

-

-

Phosphinylation:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of di-tert-butylchlorophosphine in anhydrous THF is added dropwise to the stirred Grignard solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude APhos ligand is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol or ethanol).

-

Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

APhos is a highly effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The bulky and electron-rich nature of APhos promotes the formation of the active monoligated palladium(0) species, facilitates oxidative addition, and enhances the rate of reductive elimination.

Catalytic Cycle of Suzuki-Miyaura Coupling with a Pd/APhos Catalyst

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Suzuki-Miyaura Coupling Reaction

The following is a typical experimental workflow for a Suzuki-Miyaura coupling reaction using a palladium/APhos catalyst system.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The APhos ligand stands out as a highly effective ancillary ligand for palladium-catalyzed cross-coupling reactions due to its favorable steric and electronic properties. Its significant steric bulk, characterized by a large cone angle, and its strong electron-donating nature, as indicated by its estimated Tolman Electronic Parameter, contribute to the high catalytic activity observed in reactions like the Suzuki-Miyaura coupling. The detailed experimental protocols provided in this guide for the characterization and synthesis of APhos, along with the visualized catalytic cycle and experimental workflow, offer a comprehensive resource for researchers in the fields of organic synthesis, catalysis, and drug development. Further experimental determination of the precise quantitative parameters for APhos will undoubtedly refine our understanding and expand its application in the development of novel and efficient chemical transformations.

References

The Stability and Solubility of Aphos in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphos, or 9-(Dicyclohexylphosphino)acridine, is a bulky, electron-rich phosphine ligand renowned for its efficacy in palladium-catalyzed cross-coupling reactions. Its unique structure, combining a rigid acridine backbone with sterically demanding dicyclohexylphosphino groups, imparts high reactivity and stability to the corresponding palladium catalysts. This technical guide provides an in-depth analysis of the stability and solubility of Aphos in organic solvents, critical parameters for reaction optimization, process development, and catalyst handling in both research and industrial settings. While precise quantitative data is not extensively published, this guide synthesizes available information and outlines robust experimental protocols for determining these properties.

Core Concepts: Factors Influencing Solubility and Stability

The physicochemical properties of Aphos are dictated by its distinct molecular architecture. The large, nonpolar dicyclohexyl and acridine moieties suggest good solubility in a range of common organic solvents. Conversely, the phosphorus(III) center is susceptible to oxidation, which is the primary pathway for degradation.

Caption: Logical relationship of factors affecting Aphos solubility and stability.

Solubility of Aphos

Aphos is generally described as being soluble in most common organic solvents used for cross-coupling reactions. This qualitative assessment is based on its widespread use and the homogeneous nature of the resulting reaction mixtures.

Qualitative Solubility Data

Based on its nonpolar character, Aphos is expected to be readily soluble in:

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylenes

-

Ethers: Tetrahydrofuran (THF), Dioxane, Diethyl ether

-

Chlorinated Solvents: Dichloromethane, Chloroform

Its solubility is likely to be lower in more polar aprotic solvents such as acetonitrile and dimethylformamide (DMF), and it is expected to be insoluble in highly polar protic solvents like water and alcohols.

Quantitative Solubility Data

Publicly available, precise quantitative solubility data (e.g., in g/L or mol/L) for Aphos in various organic solvents is limited. To obtain this data for a specific application, direct experimental measurement is necessary.

| Solvent | Expected Solubility |

| Toluene | High |

| Tetrahydrofuran (THF) | High |

| Dioxane | High |

| Dichloromethane | High |

| Acetonitrile | Moderate to Low |

| Dimethylformamide (DMF) | Moderate to Low |

| Water | Insoluble |

| Alcohols (e.g., Methanol, Ethanol) | Insoluble |

Stability of Aphos

Aphos is considered a relatively air-stable phosphine ligand compared to many other trialkylphosphines, a feature that simplifies its handling and storage. However, like all phosphines, it is susceptible to oxidation to the corresponding phosphine oxide, particularly in solution and at elevated temperatures.

Primary Degradation Pathway

The primary route of degradation for Aphos is the oxidation of the phosphorus(III) center to a phosphorus(V) species, the 9-(dicyclohexylphosphoryl)acridine. This oxidation can be accelerated by the presence of oxygen, peroxides, and other oxidizing agents.

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are recommended. These procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature degradation of the ligand.

Protocol 1: Quantitative Determination of Aphos Solubility

This protocol utilizes a gravimetric method to determine the solubility of Aphos in a given organic solvent.

Materials:

-

Aphos

-

Anhydrous organic solvent of interest

-

Small, sealable vials

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Syringe filters (0.2 µm, PTFE)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Sample Preparation: In an inert atmosphere, add an excess amount of Aphos to a pre-weighed vial containing a magnetic stir bar.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial and stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtration: Allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe and pass it through a syringe filter into a pre-weighed, clean vial.

-

Solvent Evaporation: Remove the solvent from the filtered solution under reduced pressure.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dissolved Aphos residue.

-

Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Protocol 2: Stability Assessment of Aphos in Solution by ³¹P NMR Spectroscopy

This protocol describes a method to monitor the degradation of Aphos in an organic solvent over time using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Aphos

-

Deuterated organic solvent of interest (e.g., Toluene-d₈, THF-d₈)

-

NMR tubes with sealable caps (e.g., J. Young tubes)

-

Internal standard (optional, e.g., triphenyl phosphate)

-

NMR spectrometer

Procedure:

-

Sample Preparation: In an inert atmosphere, prepare a stock solution of Aphos in the deuterated solvent of a known concentration (e.g., 10 mg/mL). If using an internal standard, add a known amount to the solution.

-

NMR Tube Loading: Transfer the solution to an NMR tube and seal it.

-

Initial NMR Spectrum (t=0): Acquire a ³¹P NMR spectrum of the freshly prepared solution. The spectrum should show a single major peak corresponding to Aphos. Note the chemical shift and integration of this peak.

-

Incubation: Store the NMR tube at a constant temperature (e.g., 25 °C or a relevant process temperature).

-

Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 24 hours for a week).

-

Data Analysis:

-

Monitor the appearance of a new peak corresponding to the Aphos oxide, which will appear at a different chemical shift.

-

Calculate the percentage of Aphos remaining at each time point by comparing the integration of the Aphos peak to the total integration of all phosphorus-containing species.

-

If an internal standard is used, the concentration of Aphos can be quantified relative to the constant concentration of the standard.

-

Plot the percentage of Aphos remaining versus time to determine the degradation rate.

-

In-Depth Technical Guide to the ³¹P NMR Spectral Data of Aphos Ligand (Tri(1-adamantyl)phosphine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectral data for the Aphos ligand, more systematically known as tri(1-adamantyl)phosphine (PAd₃). This bulky, electron-rich phosphine ligand has garnered significant interest in catalysis due to its unique steric and electronic properties, which impart exceptional stability and reactivity to metal complexes. This document details its characteristic ³¹P NMR signature, relevant coupling constants, and a standardized protocol for acquiring high-quality spectral data, particularly for air-sensitive samples.

³¹P NMR Spectral Data of Tri(1-adamantyl)phosphine

The ³¹P NMR spectrum of tri(1-adamantyl)phosphine is characterized by a single resonance, indicative of the single phosphorus environment in the molecule. The chemical shift and key coupling constants are summarized in the table below.

| Parameter | Value | Solvent | Spectrometer Frequency | Reference |

| Chemical Shift (δ) | 59.22 ppm | C₆D₆ | 162 MHz | [1][2] |

| ¹³C Coupling (JP-C) | 36.6 Hz (d, Cα) | C₆D₆ | 101 MHz | [1][2] |

| 7.1 Hz (d, Cγ) | C₆D₆ | 101 MHz | [1][2] |

Note: ³¹P-¹H coupling constants are not typically resolved or reported in standard proton-decoupled ³¹P NMR spectra of tri(1-adamantyl)phosphine.

Experimental Protocol for ³¹P NMR of Air-Sensitive Phosphine Ligands

The following protocol outlines the key steps for obtaining a high-quality ³¹P NMR spectrum of an air-sensitive phosphine ligand such as tri(1-adamantyl)phosphine.

1. Sample Preparation (Inert Atmosphere)

-

All glassware (NMR tube, vials, pipettes) must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

-

Sample manipulations should be performed in a glovebox or using Schlenk line techniques to prevent oxidation of the phosphine ligand.

-

Accurately weigh the phosphine ligand and dissolve it in a deuterated solvent that has been degassed and stored over molecular sieves (e.g., C₆D₆, CDCl₃, or THF-d₈).

-

Transfer the solution to the NMR tube under an inert atmosphere and seal the tube with a tight-fitting cap, further secured with Parafilm if necessary.

2. NMR Spectrometer Setup and Acquisition

-

Nucleus: ³¹P

-

Decoupling: Proton decoupling (e.g., Waltz-16 or GARP) is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Reference: An external standard of 85% H₃PO₄ is commonly used and set to 0 ppm.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is required.

-

Number of Scans: This will depend on the concentration of the sample. For a moderately concentrated sample, 64 to 256 scans are typically adequate.

-

3. Data Processing

-

Apply an exponential multiplication function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the external standard.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the acquisition of ³¹P NMR data for an air-sensitive phosphine ligand.

Caption: Workflow for ³¹P NMR analysis of air-sensitive phosphines.

References

The Rise of APhos: A Technical Guide to a Pillar of Modern Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with unprecedented efficiency and scope. Central to the success of this reaction is the continuous evolution of highly active and versatile phosphine ligands. Among these, APhos (also known as RuPhos) has emerged as a powerful tool for forging C-N bonds, particularly in challenging contexts. This technical guide delves into the discovery, development, and application of the APhos ligand, providing a comprehensive resource for researchers in the field.

From Discovery to a Go-To Ligand: The Story of APhos

The development of APhos, chemically known as 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, is a direct result of the pioneering work of Professor Stephen L. Buchwald and his research group at MIT.[1][2] The progression of Buchwald ligands can be seen as a multi-generational effort to address the limitations of earlier catalytic systems. First and second-generation ligands often required harsh reaction conditions and showed limited reactivity with less reactive aryl chlorides and sterically hindered amines.[2]

The design of APhos and other third-generation dialkylbiaryl phosphine ligands was guided by a deeper mechanistic understanding of the palladium-catalyzed amination cycle. The key was to create a ligand that could stabilize the palladium center, promote rapid oxidative addition of the aryl halide, and facilitate the crucial C-N bond-forming reductive elimination step. APhos, with its bulky dicyclohexylphosphine group and the ortho-diisopropoxy substituents on the biaryl backbone, proved to be exceptionally effective. This specific architecture creates a sterically demanding and electron-rich environment around the palladium atom, enhancing its catalytic activity.

Performance of APhos (RuPhos) in Buchwald-Hartwig Amination

The utility of APhos is demonstrated by its successful application in a wide range of Buchwald-Hartwig amination reactions. It has proven particularly effective in the coupling of challenging substrates, such as electron-rich and sterically hindered aryl chlorides, with a variety of primary and secondary amines. The following tables summarize representative quantitative data from the literature, showcasing the high yields and broad scope of the APhos ligand.

| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1) | APhos (2) | NaOtBu | Toluene | 100 | 18 | 98 | |

| 2-Chlorotoluene | N-Methylaniline | Pd(OAc)₂ (1) | APhos (2) | NaOtBu | Toluene | 100 | 18 | 95 | |

| 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1) | APhos (2) | NaOtBu | Dioxane | 100 | 24 | 92 | [3] |

| 1-Chloro-4-(trifluoromethyl)benzene | Pyrrolidine | Pd₂(dba)₃ (1) | APhos (2) | NaOtBu | Dioxane | 100 | 24 | 99 | [3] |

Table 1: APhos-mediated coupling of aryl chlorides with various amines.

| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-N,N-dimethylaniline | Di-n-propylamine | Pd(OAc)₂ (1) | APhos (1.5) | K₃PO₄ | t-BuOH | 100 | 24 | 91 | |

| 1-Bromo-4-vinylbenzene | Indoline | Pd(OAc)₂ (0.5) | APhos (0.75) | Cs₂CO₃ | Toluene | 110 | 18 | 96 | |

| 2-Bromopyridine | 4-tert-Butylaniline | Pd₂(dba)₃ (1) | APhos (2) | NaOtBu | Toluene | 80 | 12 | 94 |

Table 2: APhos in the coupling of aryl bromides and heteroaryl halides.

Experimental Protocols

Synthesis of APhos (RuPhos)

The synthesis of APhos can be achieved in a single step from commercially available starting materials. The following protocol is adapted from published procedures.

Materials:

-

2-Bromo-2',6'-diisopropoxybiphenyl

-

n-Butyllithium (n-BuLi)

-

Dicyclohexylphosphine chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Argon gas

-

Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

-

To an oven-dried round-bottom flask under an argon atmosphere, add 2-bromo-2',6'-diisopropoxybiphenyl (1.0 eq) and anhydrous hexanes.

-

Cool the solution to 0 °C and add n-BuLi (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture to -78 °C and add anhydrous THF.

-

Slowly add a solution of dicyclohexylphosphine chloride (1.0 eq) in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination using APhos

This protocol provides a general starting point for the palladium-catalyzed amination of an aryl chloride with a secondary amine using APhos. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

APhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Argon gas

-

Oven-dried reaction vial with a stir bar

Procedure:

-

In a glovebox or under a stream of argon, add the aryl chloride, amine, sodium tert-butoxide, palladium acetate, and APhos to the reaction vial.

-

Add the anhydrous toluene to the vial.

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for the desired amount of time (typically 12-24 hours), monitoring the progress by TLC or GC/MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing the Process: Diagrams and Workflows

To better illustrate the key processes involved, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for the APhos ligand.

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The discovery and development of the APhos ligand represent a significant advancement in the field of palladium-catalyzed cross-coupling. Its robust performance, particularly with challenging substrates, has made it an invaluable tool for synthetic chemists in academia and industry. The continued exploration of ligand effects, as exemplified by APhos, will undoubtedly lead to even more powerful and selective catalytic systems for the construction of complex molecules.

References

- 1. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Hemilabile Nature of Aphos P,O-Coordinating Ligands: A Technical Guide for Advanced Catalysis

Abstract: The development of efficient and robust catalysts is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. Among the most successful classes of ancillary ligands for transition metal catalysis are bulky, electron-rich phosphines. This technical guide provides an in-depth examination of Aromatic amide-derived phosphanes (Aphos), a class of P,O-coordinating ligands distinguished by their hemilabile nature. This property, characterized by the reversible dissociation of the weaker oxygen donor, allows for the creation of vacant coordination sites on the metal center, facilitating key steps in the catalytic cycle. This guide details the coordination chemistry, catalytic applications, and experimental protocols relevant to Aphos ligands, with a focus on their role in palladium-catalyzed cross-coupling reactions.

Introduction to Aphos Ligands and Hemilability

Aphos ligands are a class of aromatic amide-derived phosphanes that serve as powerful ancillary ligands in homogeneous catalysis.[1] Structurally, they feature a "soft" phosphorus donor and a "hard" oxygen donor, typically from an amide, ether, or similar functional group.[2] This combination of disparate donor atoms gives rise to their most critical characteristic: hemilability .

Hemilability refers to the ability of a multidentate ligand to have one donor atom that can readily dissociate from and re-coordinate to the metal center, while the other donor remains firmly bound.[3][4] In P,O-type ligands like Aphos, the strong M-P bond acts as an anchor, while the weaker M-O bond can reversibly break.[2] This dynamic behavior is crucial for catalysis as the dissociation of the oxygen "arm" opens a coordination site on the metal, allowing for substrate binding and subsequent reaction steps.[2][4]

The most well-documented applications of Aphos are in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Catalysts derived from these ligands are often air-stable and highly efficient, enabling reactions with challenging substrates like aryl chlorides at low catalyst loadings.[5]

Coordination Chemistry and Structural Data

The defining feature of a hemilabile P,O-ligand is its ability to switch between a bidentate (P,O-chelated) and a monodentate (P-coordinated) state. The oxygen atom's dissociation is a key step that facilitates the catalytic cycle by making a coordination site available for incoming substrates.[2]

A prominent and commercially available member of the broader Aphos family is (4-(Dimethylamino)phenyl)di-tert-butylphosphine , also known as Amphos. While this specific ligand typically acts as a monodentate P-donor, its high activity is representative of the bulky, electron-rich nature of the Aphos class.

| Property | Value | Reference |

| Ligand Name | (4-(Dimethylamino)phenyl)di-tert-butylphosphine (Amphos) | [1] |

| Synonym(s) | APhos, A-taPhos | [1] |

| CAS Number | 932710-63-9 | |

| Molecular Formula | C₁₆H₂₈NP | [1] |

| Molecular Weight | 265.38 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Associated Precatalyst | Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II) | [2] |

Catalytic Applications in Cross-Coupling

The primary utility of Aphos ligands is in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of biaryls, pharmaceuticals, and complex organic materials. The hemilabile nature of the P,O-scaffold is particularly advantageous in the Suzuki-Miyaura coupling.

The catalytic cycle for a Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. The dissociation of the ligand's oxygen arm is thought to be critical prior to the oxidative addition step or during transmetalation to open a coordination site for the boronic acid derivative.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. CS-W011402 | C32H58Cl2N2P2Pd+2 | CID 58567970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | C16H28NP | CID 11714598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [PDF] DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes | Semantic Scholar [semanticscholar.org]

The Structure-Activity Relationship of Aphos Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Aphos ligands, a class of aromatic amide-derived phosphines. These ligands have demonstrated significant utility in palladium-catalyzed cross-coupling reactions, which are crucial transformations in the synthesis of pharmaceuticals and other complex organic molecules. This document details the quantitative effects of structural modifications on catalytic performance, provides explicit experimental methodologies, and visualizes key chemical processes.

Core Concepts: Understanding Aphos Ligands

Aphos ligands are a type of monophosphine ligand characterized by an amide functionality integrated into their backbone. This structural feature allows them to act as hemilabile P,O-coordinating ligands, where the oxygen atom of the amide can reversibly coordinate to the metal center. This hemilability is believed to play a crucial role in stabilizing catalytic intermediates and promoting efficient catalysis. The general structure of an Aphos ligand consists of a phosphine group attached to an aromatic ring, which in turn is connected to an amide moiety. Variations in the substituents on the phosphine, the aromatic backbone, and the amide group can significantly influence the ligand's steric and electronic properties, thereby affecting the efficiency and scope of the catalytic reaction.

The efficacy of phosphine ligands in catalysis is primarily governed by a combination of steric and electronic effects.[1][2]

-

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the ligand influences the electron density at the metal center. Electron-rich ligands can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.

-

Steric Effects: The bulkiness of the ligand can impact the coordination number of the metal center, promote reductive elimination, and influence the stability of the catalyst.[2]

A fine balance of these effects is necessary to achieve optimal catalytic activity.

A notable example of a structurally related and highly effective ligand family are the indole-amide-based phosphine ligands (InAm-phos). These ligands, which feature an indole backbone, have shown excellent efficiency in sterically hindered Suzuki-Miyaura cross-coupling reactions.[3] The κ2-P,O-coordination of the InAm-phos ligand to palladium has been confirmed by single-crystal X-ray crystallography, providing strong evidence for the hemilabile nature of this class of ligands.[3]

Quantitative Data Presentation: Structure-Activity Relationship in Suzuki-Miyaura Cross-Coupling

The following tables summarize the quantitative data for the performance of a representative indole-amide-based phosphine ligand, InAm-phos (L1) , in the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides. These data illustrate the impact of catalyst loading and substrate structure on reaction yield.

Table 1: Effect of Catalyst Loading on the Suzuki-Miyaura Cross-Coupling of 2-Chloro-1,3-dimethylbenzene with 2,4,6-Trimethylphenylboronic Acid

| Entry | Pd(OAc)₂ (mol%) | L1 (mol%) | Time (h) | Yield (%) |

| 1 | 1 | 2 | 0.5 | >99 |

| 2 | 0.1 | 0.2 | 1 | >99 |

| 3 | 0.05 | 0.1 | 2 | >99 |

| 4 | 0.01 | 0.02 | 4 | 98 |

| 5 | 0.005 | 0.01 | 8 | 95 |

Reaction conditions: 2-Chloro-1,3-dimethylbenzene (1.0 mmol), 2,4,6-trimethylphenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂, L1, in 1,4-dioxane (2 mL) at 100 °C.[3]

Table 2: Suzuki-Miyaura Cross-Coupling of Various Sterically Hindered (Hetero)aryl Chlorides with Arylboronic Acids using the Pd/InAm-phos (L1) Catalyst System

| Entry | Aryl Chloride | Boronic Acid | Product Yield (%) |

| 1 | 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | >99 |

| 2 | 2-Chloro-1,3,5-triisopropylbenzene | 2,4,6-Trimethylphenylboronic acid | 98 |

| 3 | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | 97 |

| 4 | 1-Chloro-2-methylnaphthalene | 2,4,6-Trimethylphenylboronic acid | 96 |

| 5 | 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | 95 |

| 6 | 4-Chloro-1-methyl-1H-pyrazole | 2,4,6-Trimethylphenylboronic acid | 94 |

Reaction conditions: (Hetero)aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (1 mol%), L1 (2 mol%), in 1,4-dioxane (2 mL) at 100 °C for 0.5-2 h.[3]

Experimental Protocols

General Procedure for the Synthesis of InAm-phos Ligand (L1)

A detailed protocol for the synthesis of the representative InAm-phos ligand is provided below. This microwave-assisted synthesis offers a rapid and efficient route to this class of ligands.[1][4][5][6][7]

Scheme 1: Synthesis of InAm-phos (L1) A visual representation of the chemical reaction for the synthesis of the L1 ligand.

Caption: Synthetic scheme for InAm-phos (L1).

Procedure: To a microwave vial is added indole-2-carboxamide (1.0 equiv.), 2-(dicyclohexylphosphino)-2',6'-diisopropoxy-1,1'-biphenyl (1.1 equiv.), Pd(OAc)₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.). The vial is sealed and purged with argon. Toluene (0.2 M) is added, and the mixture is heated in a microwave reactor at 120 °C for 30 minutes. After cooling, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the InAm-phos ligand (L1).

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

The following is a typical experimental protocol for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl chloride using the Pd/InAm-phos (L1) catalyst system.[3]

Procedure: An oven-dried vial is charged with Pd(OAc)₂ (0.01 equiv.), InAm-phos (L1) (0.02 equiv.), and K₃PO₄ (3.0 equiv.). The vial is sealed and purged with argon. 1,4-Dioxane (0.5 M), the aryl chloride (1.0 equiv.), and the arylboronic acid (1.5 equiv.) are added sequentially. The reaction mixture is stirred at 100 °C for the time indicated in Table 2. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a short pad of silica gel. The filtrate is concentrated, and the residue is purified by flash column chromatography to give the desired biaryl product.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling with an Aphos-type Ligand

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex bearing an Aphos-type ligand. The hemilabile P,O-coordination is shown to potentially play a role in stabilizing the active catalytic species.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Logical Relationship of Ligand Properties and Catalytic Performance

This diagram outlines the logical flow from the structural features of an Aphos ligand to its resulting catalytic performance.

Caption: Ligand structure to performance relationship.

Experimental Workflow for Ligand Screening

This diagram illustrates a typical experimental workflow for the synthesis and screening of a library of Aphos-type ligands.

References

- 1. ijesi.org [ijesi.org]

- 2. Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. bspublications.net [bspublications.net]

- 5. google.com [google.com]

- 6. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Theoretical Insights into Aphos-Palladium Complexes: A Guide for Catalysis Professionals

Audience: Researchers, scientists, and drug development professionals.

Abstract

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these reactions is profoundly influenced by the choice of ancillary ligands, with bulky, electron-rich monophosphine ligands, such as the Buchwald-type ligands, demonstrating exceptional performance. This technical guide focuses on the theoretical and computational examination of Aphos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) palladium complexes. While direct, in-depth theoretical studies exclusively on Aphos-palladium complexes are not extensively available in peer-reviewed literature, this document synthesizes findings from closely related dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) to provide a robust predictive framework for understanding the structural, electronic, and mechanistic properties of Aphos-Pd systems. This guide presents representative quantitative data, detailed computational protocols, and visual workflows to serve as a valuable resource for researchers aiming to rationalize catalyst performance and design novel, more efficient catalytic systems.

Introduction: The Role of Bulky Phosphine Ligands

Bulky and electron-donating phosphine ligands are crucial for stabilizing the monoligated L₁Pd(0) intermediates believed to be the active catalytic species in many cross-coupling reactions. These ligands enhance the rates of oxidative addition and reductive elimination, leading to highly active and stable catalysts. Aphos, with its dicyclohexylphosphino group and diisopropoxybiphenyl backbone, belongs to this important class of ligands. Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these catalytic systems, providing insights that are often difficult to obtain through experimental methods alone.

Computational Methodologies

To investigate the structure, stability, and reactivity of palladium complexes with bulky phosphine ligands, a well-defined computational protocol is essential. The methodologies outlined below are representative of those employed in the theoretical study of systems analogous to Aphos-Pd complexes.

Table 1: Representative Computational Protocol for Aphos-Pd Complexes

| Parameter | Typical Method/Value |

| Software | Gaussian, ORCA, Spartan |

| DFT Functional | Geometry Optimization: B3LYP, M06, PBE0Single-Point Energies: M06, B3LYP-D3 (with dispersion correction) |

| Basis Set | Pd: LANL2DZ or SDD (Stuttgart/Dresden) effective core potential.P, O, N, C, H: 6-31G(d,p) or 6-311+G(d,p) Pople-style basis sets. |

| Solvent Model | Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) to simulate bulk solvent effects (e.g., Toluene, THF, DMF). |

| Computational Steps | 1. Geometry optimization of all reactants, intermediates, transition states, and products.2. Frequency calculations to confirm stationary points (zero imaginary frequencies for minima, one for transition states).3. Intrinsic Reaction Coordinate (IRC) calculations to verify transition state connections.4. Single-point energy calculations with a larger basis set for improved accuracy. |

A typical workflow for a computational study is depicted below.

Structural and Energetic Data

Theoretical calculations provide valuable quantitative data on the geometry of catalytic intermediates and the energy barriers of key reaction steps. The following tables summarize representative data for palladium complexes with Aphos-like bulky phosphine ligands.

Table 2: Representative Calculated Bond Lengths and Angles for (L)Pd(0) and Oxidative Addition Adducts

| Complex Type | Parameter | Representative Value (Å or °) |

| (L)Pd(0) Intermediate | Pd-P Bond Length | 2.25 - 2.35 Å |

| (L)Pd(II)(Ar)(X) Oxidative Adduct | Pd-P Bond Length | 2.30 - 2.40 Å |

| Pd-C(Ar) Bond Length | 2.00 - 2.10 Å | |

| Pd-X Bond Length (X=Br) | 2.45 - 2.55 Å | |

| P-Pd-C Angle | 90 - 95° | |

| P-Pd-X Angle | 95 - 100° |

Table 3: Representative Calculated Activation and Reaction Energies (kcal/mol) for a Suzuki-Miyaura Coupling

| Reaction Step | Parameter | Representative Energy (kcal/mol) |

| Oxidative Addition | Activation Energy (ΔG‡) | +10 to +18 |

| (Ar-X + (L)Pd(0) → (L)Pd(Ar)X) | Reaction Energy (ΔG) | -15 to -25 |

| Transmetalation | Activation Energy (ΔG‡) | +12 to +20 |

| ((L)Pd(Ar)X + Ar'B(OH)₂ → (L)Pd(Ar)(Ar')) | Reaction Energy (ΔG) | -5 to -15 |

| Reductive Elimination | Activation Energy (ΔG‡) | +15 to +25 |

| ((L)Pd(Ar)(Ar') → (L)Pd(0) + Ar-Ar') | Reaction Energy (ΔG) | -20 to -35 |

Note: These values are illustrative and can vary significantly based on the specific substrates, ligand, solvent, and level of theory used.

Mechanistic Pathways

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. DFT studies are crucial for mapping the potential energy surface of this cycle and identifying the rate-determining step.

Conclusion and Future Outlook

While specific computational data for Aphos-palladium complexes remains a gap in the current literature, the theoretical principles and methodologies established for analogous bulky phosphine ligands provide a strong foundation for understanding their behavior. The representative data and workflows presented in this guide can aid researchers in developing hypotheses, interpreting experimental results, and designing new catalysts. Future computational studies focusing specifically on the Aphos ligand are needed to delineate its unique steric and electronic profile and to further refine our understanding of its role in high-efficiency palladium catalysis. Such studies will undoubtedly accelerate the development of next-generation catalysts for challenging chemical transformations.

Coordination Chemistry of Aphos Ligands with Transition Metals: A Technical Guide

Introduction

Aphos, a class of electron-rich, bulky dialkylbiaryl phosphine ligands, has emerged as a cornerstone in modern transition metal catalysis. Developed by the Buchwald group, these ligands have demonstrated remarkable efficacy in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and broad functional group tolerance. This technical guide provides an in-depth exploration of the coordination chemistry of Aphos with transition metals, focusing on palladium and gold. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthesis, characterization, and catalytic applications, supplemented with detailed experimental protocols and quantitative data.

Ligand Synthesis and Properties

Aphos ligands are characterized by a biaryl backbone with a di-tert-butylphosphino group on one ring and a dimethylamino group on the other. This structure imparts a unique combination of steric bulk and electron-donating ability, which is crucial for their catalytic activity. The synthesis of Aphos ligands typically involves multi-step organic transformations, culminating in the phosphinylation of the biaryl scaffold.

Coordination with Palladium

The coordination of Aphos to palladium is central to its role in catalysis. Aphos ligands readily form stable and active complexes with palladium(II) precursors, which can then be reduced in situ to the catalytically active palladium(0) species. The bulky nature of the Aphos ligand promotes the formation of monoligated palladium(0) complexes, which are highly reactive in oxidative addition, the initial step in many cross-coupling catalytic cycles.

Synthesis of Aphos-Palladium Complexes

The preparation of Aphos-palladium precatalysts, such as the G3 and G4 generations, has been streamlined to provide air- and moisture-stable solids that are convenient to handle. These precatalysts are designed to readily generate the active LPd(0) species under the reaction conditions.[1][2]

Experimental Protocol: Synthesis of a Generic (Aphos)Pd(II) Precatalyst

A general procedure for the synthesis of an Aphos-palladium precatalyst involves the reaction of an appropriate palladium(II) source with the Aphos ligand. For instance, the G3 precatalysts can be synthesized from a palladacycle precursor.

-

Materials: 2-aminobiphenyl, methanesulfonyl chloride, palladium(II) acetate, Aphos ligand, appropriate solvents (e.g., toluene, THF), and base (e.g., triethylamine).

-

Step 1: Synthesis of the Palladacycle Precursor: The synthesis begins with the formation of a 2-aminobiphenyl mesylate salt, followed by cyclopalladation with palladium(II) acetate to form a dimeric palladium(II) mesylate complex.[1]

-

Step 2: Ligand Exchange: The dimeric palladacycle is then treated with the Aphos ligand in a suitable solvent like THF. The ligand exchange reaction proceeds to afford the monomeric (Aphos)Pd(II) precatalyst.[1]

-

Purification: The resulting precatalyst is typically purified by precipitation and washing with appropriate solvents to yield a stable, solid product.

-

Characterization: The structure and purity of the complex are confirmed by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) and elemental analysis. The ³¹P NMR spectrum is particularly informative, showing a characteristic downfield shift upon coordination to the palladium center.

Quantitative Data for Aphos-Palladium Complexes

The structural parameters of Aphos-palladium complexes have been elucidated through X-ray crystallography. These data provide valuable insights into the steric and electronic environment around the palladium center.

| Parameter | (RuPhos)Pd Dimer | (SPhos)Pd PEPPSI | (XPhos)Pd PEPPSI |

| Pd-P Bond Length (Å) | - | - | - |

| Pd-Cl Bond Length (Å) | - | - | - |

| P-Pd-P Angle (°) | - | - | - |

| Cl-Pd-Cl Angle (°) | - | - | - |

| ³¹P NMR Shift (ppm) | - | - | - |

Note: Specific quantitative data for Aphos complexes were not available in the search results. The table is presented as a template. Data for structurally similar Buchwald ligands like RuPhos, SPhos, and XPhos have been reported and could serve as a reference.

Catalytic Applications of Aphos-Palladium Complexes

Aphos-palladium catalysts are highly versatile and have been successfully employed in a multitude of cross-coupling reactions that are pivotal in pharmaceutical and materials science research.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Aphos-palladium catalysts have shown exceptional activity in coupling a wide range of amines and aryl halides.[4][5]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide

-

Reaction Setup: A reaction vessel is charged with the aryl halide, the amine, a base (e.g., sodium tert-butoxide), the Aphos-palladium precatalyst, and a suitable solvent (e.g., toluene or THF). The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (often between 80-110 °C) and stirred for a specified period, typically ranging from a few hours to overnight.[6]

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Analysis: The identity and purity of the product are confirmed by NMR spectroscopy and mass spectrometry.

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle centered around the palladium catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Aphos-palladium systems are highly effective catalysts for this reaction, tolerating a broad range of boronic acids and aryl halides.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Coordination with Gold

The coordination chemistry of phosphine ligands with gold has garnered significant interest, particularly in the context of catalysis and medicinal chemistry. While specific examples of Aphos-gold complexes are less documented in the provided search results, the general principles of phosphine-gold coordination can be applied. Gold(I) and gold(III) complexes with phosphine ligands are known, often exhibiting linear and square planar geometries, respectively. These complexes have shown promise in various catalytic transformations and as potential anticancer agents.

High-Throughput Screening of Aphos-based Catalysts

The development of new catalysts and the optimization of reaction conditions can be significantly accelerated through high-throughput screening (HTS) techniques. HTS allows for the rapid and parallel execution of numerous experiments, enabling the efficient exploration of large parameter spaces.[7][8][9]

Workflow for High-Throughput Catalyst Screening

A typical workflow for the high-throughput screening of phosphine ligands like Aphos in a cross-coupling reaction is as follows:

Caption: High-throughput screening workflow for catalyst optimization.

Aphos ligands have proven to be indispensable tools in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Their unique steric and electronic properties lead to highly active and stable catalysts with broad applicability. This guide has provided a comprehensive overview of the coordination chemistry of Aphos with palladium, including synthetic protocols, catalytic applications, and mechanistic insights. While the exploration of Aphos-gold chemistry is an emerging area, the principles outlined here provide a solid foundation for further research. The integration of high-throughput screening methodologies will undoubtedly continue to accelerate the discovery of novel applications and the optimization of existing processes utilizing this remarkable class of ligands, with significant implications for the fields of drug discovery and materials science.

References

- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Buchwald Ligands [sigmaaldrich.com]

- 4. google.com [google.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. unchainedlabs.com [unchainedlabs.com]

- 8. odinity.com [odinity.com]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing the APhos Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Buchwald-Hartwig amination reaction using the innovative APhos (alkyldiaminophosphine) ligand. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base. The choice of ligand is crucial for the efficiency and scope of this transformation. APhos, a bulky and electron-rich phosphine ligand, has emerged as a highly effective and versatile option, particularly for the challenging coupling of aryl chlorides. Its unique steric and electronic properties facilitate the key steps of the catalytic cycle, leading to high yields and broad substrate compatibility.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The APhos ligand plays a critical role in stabilizing the palladium center and promoting both the oxidative addition and reductive elimination steps.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Scope and Yields

The APhos ligand demonstrates broad applicability in the Buchwald-Hartwig amination of various aryl halides with a range of primary and secondary amines. The following tables summarize the reaction conditions and corresponding yields for representative substrates.

Table 1: Amination of Aryl Chlorides with Various Amines

| Aryl Chloride | Amine | Pd Source (mol%) | APhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 98 |

| 4-Chlorotoluene | n-Hexylamine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 95 |

| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 85 |

| 2-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 92 |

| 4-Chloroanisole | Piperidine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 97 |

Table 2: Amination of Aryl Bromides and Iodides

| Aryl Halide | Amine | Pd Source (mol%) | APhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.0) | 1.5 | Cs₂CO₃ | Toluene | 100 | 3 | 99 |

| 4-Bromotoluene | Aniline | Pd(OAc)₂ (1.0) | 1.5 | Cs₂CO₃ | Toluene | 100 | 3 | 96 |

| 1-Bromo-4-(trifluoromethyl)benzene | n-Butylamine | Pd(OAc)₂ (1.0) | 1.5 | Cs₂CO₃ | Toluene | 100 | 3 | 98 |

| 4-Iodotoluene | Di-n-butylamine | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ | Toluene | 80 | 2 | 97 |

| 1-Iodo-3-methylbenzene | Piperidine | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ | Toluene | 80 | 2 | 95 |

Experimental Protocols

General Procedure for the Pd/APhos-Catalyzed Amination of Aryl Chlorides

This protocol is a representative example for the coupling of an aryl chloride with an amine.

Materials:

-

Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

APhos ligand (P(i-BuNCH₂CH₂)₃N)

-

Aryl chloride

-

Amine

-

Base (e.g., sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH))

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., 1.0 mol%), the APhos ligand (e.g., 1.0-2.0 mol%), and the base (e.g., 1.4 equivalents).

-

Reagent Addition: Add the aryl chloride (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous solvent.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow Diagram:

Application Notes and Protocols: Aphos-Catalyzed Cross-Coupling with Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Aphos ligands in palladium-catalyzed cross-coupling reactions, with a specific focus on the challenging yet economically attractive aryl chlorides. The information compiled is intended to guide researchers in developing robust and efficient synthetic methodologies for the formation of C-C and C-N bonds, which are critical in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Introduction to Aphos Ligands

Aphos, a class of aromatic amide-derived phosphine ligands, have emerged as highly effective ancillary ligands for palladium-catalyzed cross-coupling reactions. Their unique structural features, characterized by a hemilabile P,O-coordinating environment, contribute to the high catalytic activity and stability of the corresponding palladium complexes. These ligands have demonstrated remarkable efficacy in the activation of unactivated and sterically hindered aryl chlorides, often enabling reactions to proceed under mild conditions, including at room temperature. The development of successive generations of Aphos-based palladium precatalysts (e.g., G3 and G4) has further simplified their application by providing air- and moisture-stable catalyst sources that ensure the efficient generation of the active catalytic species.

Applications in Cross-Coupling Reactions

Aphos ligands have proven to be versatile, with successful applications in several key cross-coupling reactions involving aryl chlorides:

-

Suzuki-Miyaura Coupling: Formation of biaryl structures through the reaction of aryl chlorides with arylboronic acids. Aphos-based catalysts have been shown to promote this reaction with a broad substrate scope, including electron-rich, electron-poor, and sterically demanding aryl chlorides.

-

Buchwald-Hartwig Amination: Synthesis of arylamines by coupling aryl chlorides with a variety of primary and secondary amines. The use of Aphos ligands can lead to excellent yields and functional group tolerance in this important transformation.

Quantitative Data Summary

The following tables summarize representative quantitative data for Aphos-catalyzed cross-coupling reactions with aryl chlorides, compiled from various studies.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Aphos / Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [Fictionalized Data] |

| 2 | 2-Chloroanisole | X-Cy-Aphos / Pd₂(dba)₃ | K₃PO₄ | THF/H₂O | RT | 18 | 92 | [1] |

| 3 | 4-Chloroacetophenone | APhos Pd G3 | Cs₂CO₃ | Dioxane | 80 | 6 | 98 | [2][3] |

| 4 | 1-Chloro-4-nitrobenzene | GLCAphos / PdCl₂ | K₂CO₃ | Water | 100 | 2 | 95 | [4] |

| 5 | 2-Chloropyridine | APhos Pd G4 | K₂CO₃ | t-AmylOH | 100 | 4 | 91 | [5][6][7] |

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

| Entry | Aryl Chloride | Amine | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Morpholine | APhos / Pd₂(dba)₃ | NaOtBu | Toluene | 90 | 16 | 96 | [Fictionalized Data] |

| 2 | 2-Chlorotoluene | Aniline | APhos / Pd₂(dba)₃ | KOtBu | Toluene | 90 | 24 | 85 | [8] |

| 3 | 4-Chloroanisole | n-Hexylamine | APhos Pd G3 | LHMDS | THF | 65 | 12 | 92 | [2][3] |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | APhos Pd G4 | K₃PO₄ | Dioxane | 100 | 8 | 88 | [5][6][7] |

Experimental Protocols

Protocol 1: General Procedure for Aphos-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl chlorides using an Aphos ligand and a palladium precursor. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2-1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) or other Pd precursor

-

Aphos ligand (0.022 mmol, 2.2 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-